N-(2-phenylethyl)biphenyl-4-carboxamide
Description
N-(2-Phenylethyl)biphenyl-4-carboxamide is a synthetic organic compound characterized by a biphenyl core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-phenylethyl substituent (-NH-CH₂CH₂-C₆H₅). This structure confers a combination of aromaticity and lipophilicity, making it a candidate for exploration in medicinal chemistry and material science.
The molecular formula is inferred as C₂₁H₁₉NO (molecular weight: ~301.39 g/mol), derived from the biphenyl-4-carboxylic acid (C₁₃H₁₀O₂) and 2-phenylethylamine (C₈H₁₁N) via amide bond formation.
Properties
CAS No. |
38925-75-6 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4g/mol |
IUPAC Name |
4-phenyl-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19NO/c23-21(22-16-15-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) |
InChI Key |
LJGYYUBFRPFKIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
Lipophilicity :
- The 2-phenylethyl group in the target compound enhances lipophilicity compared to the polar 2-(2-hydroxyethoxy)ethyl substituent in N-[2-(2-hydroxyethoxy)ethyl]biphenyl-4-carboxamide . This difference may influence membrane permeability and metabolic stability.
- The 4-acetylphenyl group in N-(4-Acetylphenyl)-4-biphenylcarboxamide introduces a ketone, which could reduce lipophilicity but improve hydrogen-bonding capacity .
- In contrast, the phenylethyl group in the target compound is electron-neutral, preserving the amide’s inherent reactivity .
- Steric Considerations: N-(2-Phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide has a bulkier 2-phenoxyphenyl substituent, which may hinder rotational freedom or receptor binding compared to the smaller phenylethyl group .
Physicochemical Properties
- Molecular Weight: Ranges from 285.34 to 365.42 g/mol. Higher molecular weight in phenoxyphenyl derivatives (365.42 g/mol) may reduce bioavailability under Lipinski’s Rule of Five criteria .
- Solubility : The hydroxyethoxyethyl analog () likely exhibits better aqueous solubility due to its hydroxyl and ether groups, whereas the target compound’s phenylethyl chain favors organic solvents .
Research Implications and Gaps
- Substituent variations could modulate target selectivity .
- Synthetic Feasibility : highlights industrial-scale synthesis of similar compounds, suggesting feasible routes for this compound production .
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